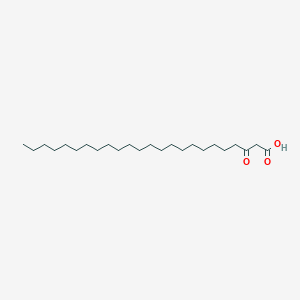
3-Oxotetracosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxotetracosanoic acid is a 3-oxo monocarboxylic acid. It derives from a tetracosanoic acid.
Scientific Research Applications
Biotransformation and Metabolic Pathways
Biotransformation by Fungi : A study demonstrated that 3-Oxotetracosanoic acid can undergo biotransformation when exposed to specific fungi, like Absidia glauca, resulting in novel hydroxylated metabolites (Guo, Zhao, & Fang, 2010).
Application in Microbial Transformation : Research indicates the potential use of 3-Oxotetracosanoic acid in microbial transformation processes, leading to the production of derivatives with applications in areas like antimicrobial activity against oral pathogens (Capel et al., 2011).
Pharmaceutical Research and Therapy
Anti-tumor Activity : A derivative of 3-Oxotetracosanoic acid was found to possess significant anti-tumor effects and inhibited the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent (Huang et al., 2006).
Photodynamic Therapy : Novel amphiphilic carboxyl polymeric phthalocyanines derived from 3-Oxotetracosanoic acid were synthesized, showing potential applications in photodynamic therapy, photocatalysis, and photodynamic diagnoses (Zhao et al., 2009).
Environmental Applications
Sorption to Marine Sediments : Studies have shown the sorption characteristics of 3-Oxotetracosanoic acid derivatives like oxolinic acid to different types of marine sediments, important for understanding environmental impacts and behavior of these compounds in marine ecosystems (Pouliquen & Bris, 1996).
Oxidation and Wastewater Treatment : Research on the electrochemical oxidation of derivatives of 3-Oxotetracosanoic acid at boron-doped diamond electrodes offers insights into applications in electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).
properties
Product Name |
3-Oxotetracosanoic acid |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-oxotetracosanoic acid |
InChI |
InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h2-22H2,1H3,(H,26,27) |
InChI Key |
LTCWTQLFMAJHBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

![2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B1226518.png)

![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)
![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)